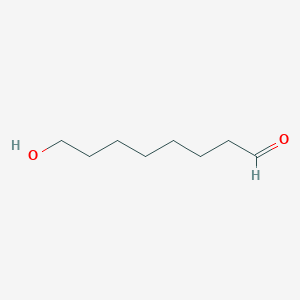
8-Hydroxyoctanal
Übersicht
Beschreibung
8-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is an aldehyde with a hydroxyl group attached to the eighth carbon atom in the octanal chain
Wissenschaftliche Forschungsanwendungen
8-Hydroxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 8-Hydroxyoctanal involves the oxidation of 8-bromo-1-octanol. The process starts with the formation of the tetrahydropyranyl (THP) ether of 8-bromo-1-octanol. This intermediate is then subjected to oxidation using pyridine-N-oxide and sodium bicarbonate in anhydrous toluene. The reaction mixture is stirred overnight under reflux, followed by extraction and distillation to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 6-chlorohexanol with dialkyl malonate esters. This is followed by thermal decarboxylation of the malonic acid derivative and isolation of the 8-Hydroxyoctanoic acid, which can then be converted to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyoctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-hydroxyoctanoic acid.
Reduction: It can be reduced to form 8-hydroxyoctanol.
Condensation: It can undergo condensation reactions with malonic acid to form complex molecules.
Common Reagents and Conditions:
Oxidation: Pyridine-N-oxide and sodium bicarbonate in anhydrous toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Condensation: Malonic acid in the presence of a base.
Major Products Formed:
Oxidation: 8-Hydroxyoctanoic acid.
Reduction: 8-Hydroxyoctanol.
Condensation: Complex molecules such as (E)-10-hydroxy-2-decenoic acid.
Wirkmechanismus
The mechanism of action of 8-Hydroxyoctanal involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Hydroxy-2-decanone: Used in the synthesis of complex organic molecules.
8-Hydroxy-1-octanol: A related alcohol with similar chemical properties.
Uniqueness: 8-Hydroxyoctanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydroxyl and aldehyde functional groups make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
8-hydroxyoctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUYLUMVUPFPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459345 | |
| Record name | 8-hydroxyoctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22054-14-4 | |
| Record name | 8-hydroxyoctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
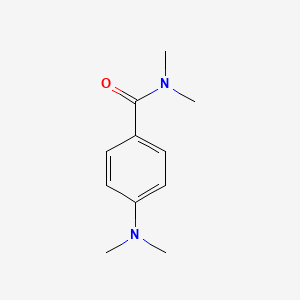



![4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol](/img/structure/B1654247.png)


![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)
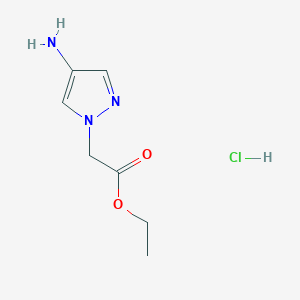
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B1654254.png)
![Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate](/img/structure/B1654255.png)
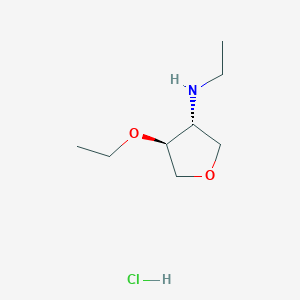
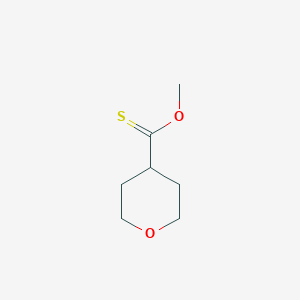
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)
